molecular formula C9H12N2O2 B13286134 3-Amino-3-(pyridin-4-yl)butanoic acid

3-Amino-3-(pyridin-4-yl)butanoic acid

Cat. No.: B13286134
M. Wt: 180.20 g/mol
InChI Key: VWXQUCBULYUSJQ-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridinyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-4-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Amino-3-(pyridin-4-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-(pyridin-4-yl)butanoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyridinyl group on the butanoic acid backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-3-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQUCBULYUSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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